molecular formula C14H18FNOS B2714615 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide CAS No. 403834-66-2

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2714615
CAS No.: 403834-66-2
M. Wt: 267.36
InChI Key: DAVXZVFDHRDDLG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(Cyclohexylthio)-N-(4-fluorophenyl)acetamide (CAS: 435294-90-9) is a sulfur-containing acetamide derivative with the molecular formula C₂₀H₂₂FNOS and a molecular weight of 343.465 g/mol . Its structure features a cyclohexylthio (-S-cyclohexyl) substituent at the α-position of the acetamide backbone and a para-fluorophenyl group attached to the nitrogen atom.

Properties

IUPAC Name

2-cyclohexylsulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNOS/c15-11-6-8-12(9-7-11)16-14(17)10-18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVXZVFDHRDDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with cyclohexylthiol in the presence of an acylating agent. A common synthetic route includes:

    Formation of the intermediate: Reacting 4-fluoroaniline with an acyl chloride to form N-(4-fluorophenyl)acetamide.

    Thioether formation: The intermediate is then reacted with cyclohexylthiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(cyclohexylthio)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylthio group may enhance binding affinity through hydrophobic interactions, while the fluorophenyl group can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key References
2-(Cyclohexylthio)-N-(4-fluorophenyl)acetamide C₂₀H₂₂FNOS 343.465 Cyclohexylthio, 4-fluorophenyl Not reported
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.206 Cyclohexyl, propylacetamido, 4-fluorophenyl 150–152
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO 187.6 (calculated) Chloro, 4-fluorophenyl Not reported
2-Azido-N-(4-fluorophenyl)acetamide C₈H₇FN₄O 194.16 (calculated) Azido, 4-fluorophenyl Not reported
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide C₁₅H₁₁FN₂OS 298.33 (calculated) Benzothiazole, 4-fluorophenyl Not reported

Physicochemical and Crystallographic Insights

  • Chloro Analog : Exhibits intermolecular N–H⋯O hydrogen bonding, forming infinite chains along the crystallographic c-axis . This contrasts with the bulkier cyclohexylthio group in the target compound, which likely disrupts such packing.
  • Polymerizable Monomers: (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide () contains an acryloyloxy group, enabling polymerization—a feature absent in the target compound.

Key Differences and Trends

Parameter Target Compound Chloro Analog Azido Analog Benzothiazole Derivative
Substituent Reactivity Thioether (stable) Chloro (nucleophilic) Azido (click-reactive) Benzothiazole (bioactive)
Molecular Weight High (343.465) Low (187.6) Moderate (194.16) Moderate (298.33)
Synthetic Utility Intermediate for lipophilic analogs Organic synthesis intermediate Triazole formation Antimicrobial agents

Biological Activity

2-(Cyclohexylthio)-N-(4-fluorophenyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexylthio group and a fluorophenyl moiety, which may influence its interaction with biological targets. The presence of the fluorine atom is particularly noteworthy as it often enhances the lipophilicity and bioactivity of organic compounds.

Antinociceptive Properties

Recent studies have highlighted the antinociceptive effects of compounds similar to this compound. For instance, related acetamides have shown significant activity in models of neuropathic pain. In these studies, compounds were evaluated for their ability to inhibit pain responses induced by capsaicin, with some derivatives demonstrating enhanced efficacy compared to their parent compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can significantly impact the biological activity of acetamides. For example, the introduction of a fluoro group has been associated with increased potency against specific biological targets, suggesting that similar modifications could enhance the activity of this compound .

CompoundModificationsActivity Level
Parent CompoundNoneBaseline
Fluorinated AnalogFluoro on phenylIncreased potency
Cyclohexylthio VariantCyclohexylthio groupVariable activity

The mechanism through which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. Preliminary findings suggest that such compounds may act as antagonists at certain pain pathways, modulating nociceptive signaling through receptor binding and inhibition .

Case Studies

  • Antinociceptive Efficacy : A study examining various acetamides indicated that those with structural similarities to this compound exhibited significant antinociceptive effects in animal models. The study specifically noted that modifications in the side chains could lead to variations in efficacy, emphasizing the importance of SAR in drug design .
  • Comparative Analysis : In a comparative analysis involving multiple acetamide derivatives, it was found that while some analogs displayed enhanced potency due to structural modifications, others like the cyclohexylthio variant showed diminished activity. This highlights the delicate balance between structural features and biological outcomes .

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